

safety profile comparison between omarigliptin and other gliptins

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A Comparative Safety Analysis of Omarigliptin and Other Gliptins

A detailed examination of the safety profiles of the once-weekly DPP-4 inhibitor, **omarigliptin**, in comparison to other widely-used gliptins, supported by clinical trial data and experimental methodologies.

This guide provides a comprehensive comparison of the safety profile of **omarigliptin**, a onceweekly dipeptidyl peptidase-4 (DPP-4) inhibitor, with other daily-dosed gliptins such as sitagliptin, saxagliptin, linagliptin, and alogliptin. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available clinical trial data on adverse events, cardiovascular safety, and other key safety parameters.

Executive Summary

Omarigliptin has demonstrated a safety profile that is generally comparable to that of other DPP-4 inhibitors and placebo in numerous clinical trials.[1][2] The incidence of overall adverse events, serious adverse events, and hypoglycemia with omarigliptin is similar to that observed with daily-dosed gliptins like sitagliptin.[3][4] Key areas of interest for the gliptin class, including cardiovascular outcomes, pancreatitis, joint pain, and renal safety, have been extensively studied for omarigliptin. Cardiovascular safety trials have shown that omarigliptin does not increase the risk of major adverse cardiovascular events (MACE) or hospitalization for heart

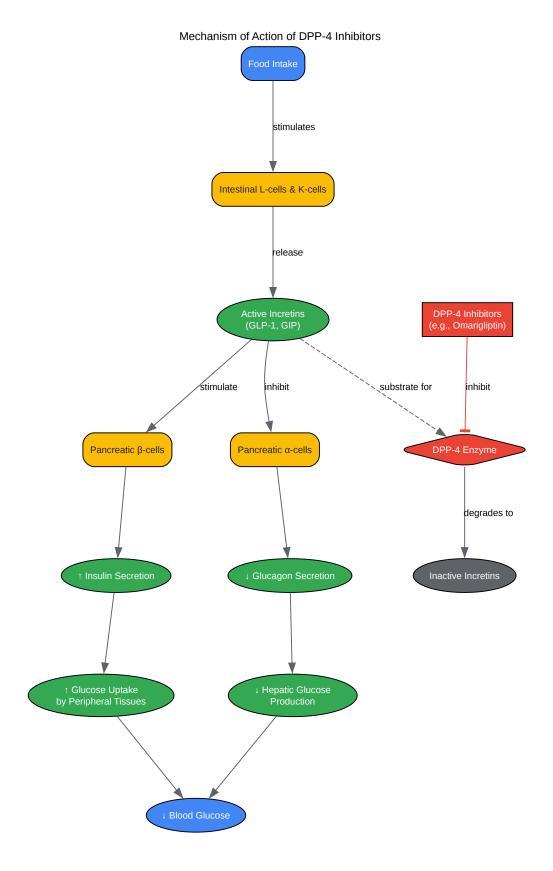


failure compared to placebo.[5][6] The risk of pancreatitis and joint pain with **omarigliptin** appears to be low and consistent with the known safety profile of the DPP-4 inhibitor class.

Mechanism of Action: The Incretin Pathway

DPP-4 inhibitors, including **omarigliptin** and other gliptins, exert their glucose-lowering effects by enhancing the incretin system. In response to food intake, intestinal L-cells and K-cells release incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion from pancreatic β -cells and suppress glucagon secretion from pancreatic α -cells in a glucose-dependent manner. The enzyme DPP-4 rapidly degrades active GLP-1 and GIP. By inhibiting DPP-4, gliptins increase the circulating levels of active incretins, thereby augmenting their glucoseregulatory effects.[7][8]





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Caption: Incretin hormone signaling pathway and the mechanism of DPP-4 inhibition.



Comparative Safety Data

The following tables summarize the key safety findings for **omarigliptin** in comparison to placebo and other gliptins from major clinical trials.

Table 1: Overall Adverse Events and Hypoglycemia

| Study (Trial ID) | Treatment Arms | Overall AEs (%) | Serious AEs (%) | Hypoglyce mia (%) | Severe Hypoglyce mia (%) |
|---|-----------------------------------|--------------------------------|--------------------------------|------------------------|--------------------------------|
| Omarigliptin vs. Placebo (NCT017032 08)[5] | Omarigliptin (n=2092) | Similar to Placebo | Similar to Placebo | Higher than Placebo | Not Reported |
| Placebo (n=2100) | | | | | |
| Omarigliptin vs. Sitagliptin (NCT017032 21)[2] | Omarigliptin 25 mg (n=~207) | No meaningful difference | No meaningful difference | 0 | 0 |
| Sitagliptin 50 mg (n=~207) | No meaningful difference | No meaningful difference | 1 episode (symptomatic) | 0 | |
| Placebo (n=~207) | No meaningful difference | No meaningful difference | 0 | 0 | |
| Omarigliptin in Renal Impairment (NCT018225 42)[9] | Omarigliptin (n=106) | 66.0 | Similar to Placebo | Similar to Placebo | Not Reported |
| Placebo (n=106) | 69.8 | Similar to Placebo | Similar to Placebo | Not Reported | |



Table 2: Cardiovascular Safety Outcomes

| Study (Trial ID) | Treatment Arms | MACE (Hazard Ratio, 95% CI) | Hospitalization for Heart Failure (Hazard Ratio, 95% CI) |
|----------------------------------|-----------------------------|--------------------------------|---|
| Omarigliptin (NCT01703208)[5] | Omarigliptin vs. Placebo | 1.00 (0.77, 1.29) | 0.60 (0.35, 1.05) |
| Saxagliptin (SAVOR-TIMI 53)[10] | Saxagliptin vs. Placebo | 1.00 (0.89, 1.12) | 1.27 (1.07, 1.51) |
| Alogliptin (EXAMINE) [11] | Alogliptin vs. Placebo | 0.96 (upper boundary 1.16) | 1.19 (0.90, 1.58) |
| Sitagliptin (TECOS) | Sitagliptin vs. Placebo | 0.98 (0.88, 1.09) | 1.00 (0.83, 1.20) |
| Linagliptin (CARMELINA)[12] | Linagliptin vs. Placebo | 1.02 (0.89, 1.17) | 0.90 (0.74, 1.08) |

Table 3: Pancreatitis

| Drug | Incidence of Pancreatitis | |
|----------------|--|--|
| Omarigliptin | In a large cardiovascular safety study (NCT01703208), there were 6 cases of acute pancreatitis in the omarigliptin group (n=2092) and 3 in the placebo group (n=2100).[10] | |
| Other Gliptins | A combined analysis of three large trials (SAVOR-TIMI 53, EXAMINE, TECOS) showed a significantly increased risk of acute pancreatitis with gliptin treatment compared to placebo (Odds Ratio 1.79), although the absolute risk was small (0.13%).[2] | |

Experimental Protocols

The safety and efficacy of **omarigliptin** have been evaluated in a comprehensive clinical development program. The methodologies of key Phase 3 trials are outlined below.



Cardiovascular Safety Study (NCT01703208)[5][6]

- Study Design: This was a randomized, double-blind, placebo-controlled, multicenter study in patients with type 2 diabetes and established cardiovascular disease.
- Patient Population: 4,202 patients with a history of coronary artery disease, ischemic cerebrovascular disease, or peripheral arterial disease.
- Intervention: Patients were randomized to receive omarigliptin 25 mg once weekly or a
 matching placebo, in addition to their existing diabetes therapy.
- Safety Assessments: Safety was monitored through the collection of all adverse events
 (AEs) and serious adverse events (SAEs). All major adverse cardiovascular events (MACE),
 including cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke, as well
 as hospitalization for heart failure, were prospectively adjudicated by an independent clinical
 events committee. Standard laboratory tests, vital signs, and electrocardiograms were also
 performed at regular intervals.
- Statistical Analysis: The primary safety endpoint was the time to the first occurrence of a
 MACE. A Cox proportional hazards model was used to estimate the hazard ratio and its 95%
 confidence interval for omarigliptin relative to placebo. The study was designed to
 demonstrate non-inferiority.

Head-to-Head Trial vs. Sitagliptin in Japanese Patients (NCT01703221)[2][13]

- Study Design: A 24-week, randomized, double-blind, placebo- and active-controlled trial followed by a 28-week open-label extension.
- Patient Population: 414 Japanese patients with type 2 diabetes.
- Intervention: Patients were randomized to omarigliptin 25 mg once weekly, sitagliptin 50 mg once daily, or placebo.
- Safety Assessments: The incidence and severity of adverse events were monitored throughout the study. Hypoglycemic events were specifically documented. Standard safety monitoring, including laboratory tests and vital signs, was conducted.



 Statistical Analysis: The incidence rates of adverse events were compared among the treatment groups.

Study in Patients with Renal Impairment (NCT01822542) [9][14]

- Study Design: A randomized, double-blind, placebo-controlled trial.
- Patient Population: Patients with type 2 diabetes and moderate to severe renal impairment, or end-stage renal disease on dialysis.
- Intervention: Patients received dose-adjusted omarigliptin (25 mg or 12.5 mg once weekly) or placebo.
- Safety Assessments: The primary safety endpoints were the overall incidence of adverse events and discontinuations due to adverse events. Symptomatic and asymptomatic hypoglycemia were also key safety measures.
- Statistical Analysis: The incidence of adverse events was summarized and compared between the omarigliptin and placebo groups.

Conclusion

The available data from a robust clinical trial program indicate that **omarigliptin** has a safety and tolerability profile consistent with the DPP-4 inhibitor class. In direct comparisons, its safety appears similar to that of sitagliptin. Importantly, a large cardiovascular outcomes trial did not show an increased risk of MACE or hospitalization for heart failure with **omarigliptin** treatment. As with all gliptins, continued post-marketing surveillance will be crucial to further characterize its long-term safety profile in a broader patient population. This comparative guide provides a valuable resource for researchers and clinicians in understanding the safety of **omarigliptin** relative to other available gliptins.

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